2-Cyclopropoxy-6-(trifluoromethyl)benzonitrile
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Overview
Description
2-Cyclopropoxy-6-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C11H8F3NO and a molecular weight of 227.18 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a benzonitrile core. It is a white to almost white solid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-6-(trifluoromethyl)benzonitrile typically involves the following steps:
Reduction: The reduction of the nitro group to an amine.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions ensures efficient production with minimal waste and high product quality .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-6-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can yield amines, and substitution can yield various substituted derivatives .
Scientific Research Applications
2-Cyclopropoxy-6-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-6-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The cyclopropoxy and trifluoromethyl groups play a crucial role in modulating the compound’s activity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar structure but with a fluoro group instead of a cyclopropoxy group.
2-Methoxy-6-(trifluoromethyl)benzonitrile: Similar structure but with a methoxy group instead of a cyclopropoxy group.
Uniqueness
2-Cyclopropoxy-6-(trifluoromethyl)benzonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C11H8F3NO |
---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
2-cyclopropyloxy-6-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)9-2-1-3-10(8(9)6-15)16-7-4-5-7/h1-3,7H,4-5H2 |
InChI Key |
JRMCWUYKFSALCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2C#N)C(F)(F)F |
Origin of Product |
United States |
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